molecular formula C8H5Br2F3O2 B1458085 2,4-Dibromo-5-(trifluoromethoxy)anisole CAS No. 1373920-68-3

2,4-Dibromo-5-(trifluoromethoxy)anisole

Cat. No. B1458085
CAS RN: 1373920-68-3
M. Wt: 349.93 g/mol
InChI Key: MNJSXTGIUDEJSM-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-(trifluoromethoxy)anisole is a chemical compound with the CAS Number: 1373920-68-3 . It has a molecular weight of 349.93 . The IUPAC name for this compound is 1,5-dibromo-2-methoxy-4-(trifluoromethoxy)benzene .


Molecular Structure Analysis

The InChI code for 2,4-Dibromo-5-(trifluoromethoxy)anisole is 1S/C8H5Br2F3O2/c1-14-6-3-7 (15-8 (11,12)13)5 (10)2-4 (6)9/h2-3H,1H3 .


Physical And Chemical Properties Analysis

2,4-Dibromo-5-(trifluoromethoxy)anisole is a liquid at ambient temperature .

Scientific Research Applications

Electron-Withdrawing Effects

The trifluoromethoxy group has been shown to exert strong electron-withdrawing effects, surpassing those of both methoxy and trifluoromethyl groups. This characteristic makes it a useful substituent in promoting hydrogen/metal permutation reactions and affects the basicity of arylmetal compounds even at meta or para positions (Castagnetti & Schlosser, 2002).

Synthesis and Applications

An improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, was developed, achieving high yield and purity. This demonstrates the compound's importance in agrochemical manufacturing (Ding Zhi-yuan, 2011).

Aryne Route to Naphthalenes

The aryne route using derivatives of 2,4-Dibromo-5-(trifluoromethoxy)anisole has been explored for synthesizing naphthalenes, showcasing the utility of these compounds in complex organic synthesis processes (Schlosser & Castagnetti, 2001).

Nucleophilic Trifluoromethoxylation

Research has developed an isolable pyridinium trifluoromethoxide salt from 2,4-dinitro(trifluoromethoxy)benzene, offering an effective source for SN2 reactions to form trifluoromethyl ethers. This highlights the potential for using 2,4-Dibromo-5-(trifluoromethoxy)anisole in creating new trifluoromethoxy-containing compounds (Duran-Camacho et al., 2021).

Activation by Organoplatinum Complexes

Studies on the activation of anisole by organoplatinum(II) complexes, including those substituted with trifluoromethoxy groups, contribute to understanding C–H bond activation processes. This research has implications for catalytic processes and the development of new materials (Bonnington et al., 2012).

Bromotrifluoromethoxylation of Alkenes

The development of asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes, using a new trifluoromethoxylation reagent, opens new avenues in the synthesis of fluorinated organic compounds, which are crucial in pharmaceuticals and agrochemicals (Guo et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

1,5-dibromo-2-methoxy-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3O2/c1-14-6-3-7(15-8(11,12)13)5(10)2-4(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJSXTGIUDEJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-5-(trifluoromethoxy)anisole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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